molecular formula C16H17N5O B12469690 1-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12469690
M. Wt: 295.34 g/mol
InChI Key: CWKGRPWXDNUBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated derivatives, amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of reduced analogs with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The methoxyphenyl group enhances its binding affinity to the target proteins, while the pyrrolidine ring improves its pharmacokinetic properties .

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C16H17N5O/c1-22-13-6-4-12(5-7-13)21-16-14(10-19-21)15(17-11-18-16)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3

InChI Key

CWKGRPWXDNUBOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.